methyl 4-((6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)sulfonyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the isoxazole ring, the fusion of this ring to the pyridine ring, and the introduction of the sulfonyl and benzoate groups. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The isoxazole and pyridine rings would likely contribute to the compound’s aromaticity, making it relatively stable. The sulfonyl group is a strong electron-withdrawing group, which would affect the electron distribution in the molecule .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the conditions and reagents present. The isoxazole ring could potentially undergo reactions at the nitrogen or oxygen atoms, and the sulfonyl and benzoate groups could also participate in various reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as its size, shape, charge distribution, and the presence of polar or nonpolar regions could affect properties like solubility, melting point, boiling point, and reactivity .Scientific Research Applications
Synthesis and Chemical Properties
- The synthesis of complex molecules often involves multi-step reactions, including condensation, methylation, hydrogenolysis, and cyclization, as demonstrated in the synthesis of key intermediates for Tianeptine, which involves sulfonyl and benzoate groups similar to the compound (Xiu-lan, 2009).
- Polarographic studies of alkyl sulfoxides and sulfides, which are chemically related to the sulfonyl group in the compound, show that these groups can undergo irreversible reductions in aqueous ethanol, providing insights into the electrochemical properties of similar molecules (Johansson & Wendsjö, 1983).
Potential Applications in Antibacterial Activity
- Novel sulfonamide isoxazolo[5,4-b]pyridines were synthesized and showed antimicrobial activity towards Pseudomonas aeruginosa and Escherichia coli, suggesting that molecules with similar frameworks could be explored for antibacterial applications (Poręba et al., 2015).
Advanced Materials and Coatings
- The incorporation of pyrimidine derivatives, which share structural similarities with the compound , into polyurethane varnish and printing ink paste demonstrated antimicrobial effects, indicating potential for the development of antimicrobial coatings and materials (El‐Wahab et al., 2015).
Supramolecular Chemistry
- Hydrogen-bonding interactions between non-mesomorphic compounds, including those containing pyridine and sulfonyl groups, can induce supramolecular liquid crystal phases, offering potential applications in the development of new liquid crystal materials (Naoum et al., 2010).
Pharmaceutical Research
- In the pharmaceutical domain, molecules containing sulfonyl and benzoyl groups have been explored for their ability to inhibit Na+/H+ antiporter activity, which is beneficial for treating conditions like cardiac ischemia (Baumgarth et al., 1997).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
methyl 4-(6,7-dihydro-4H-[1,2]oxazolo[4,5-c]pyridin-5-ylsulfonyl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O5S/c1-20-14(17)10-2-4-12(5-3-10)22(18,19)16-7-6-13-11(9-16)8-15-21-13/h2-5,8H,6-7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CANJVEZMVVFUMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCC3=C(C2)C=NO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.